Methyl 6-bromo-2-chloro-3-fluorobenzoate chemical structure properties
Methyl 6-bromo-2-chloro-3-fluorobenzoate chemical structure properties
This guide provides an in-depth technical analysis of Methyl 6-bromo-2-chloro-3-fluorobenzoate , a highly specialized halogenated scaffold used in the synthesis of atropisomeric kinase inhibitors and nuclear receptor modulators (e.g., ROR
Structure, Synthesis, and Reactivity in Drug Discovery
CAS Number: 1805575-86-3
Molecular Formula: C
Executive Summary
Methyl 6-bromo-2-chloro-3-fluorobenzoate is a trisubstituted benzene derivative characterized by a dense halogenation pattern (2-Cl, 3-F, 6-Br) around a benzoate core.[1][3] This molecule serves as a critical "linchpin" intermediate in medicinal chemistry. Its primary utility lies in its ability to enforce non-planar conformations (atropisomerism) in downstream drug candidates due to significant steric crowding at the ortho positions (2-Cl and 6-Br) relative to the ester.[1]
Key Applications:
-
Scaffold Construction: Precursor for biaryl systems where restricted rotation is required for binding selectivity.
-
Orthogonal Reactivity: Provides three distinct chemical handles (Br, Cl, F) for sequential functionalization via Palladium-catalyzed coupling and Nucleophilic Aromatic Substitution (S
Ar). -
Therapeutic Relevance: Key intermediate in the synthesis of ROR
t inhibitors for autoimmune disorders (e.g., psoriasis, rheumatoid arthritis).
Structural Analysis & Physicochemical Properties
Conformational Dynamics
The steric bulk of the ortho-substituents (Chlorine at C2 and Bromine at C6) forces the ester moiety out of the plane of the aromatic ring. This "twist" is preserved and often amplified in derived biaryl systems, creating a chiral axis that can be exploited for stereoselective target binding.
| Property | Value (Experimental/Predicted) | Context |
| Appearance | White to pale yellow solid | Typical of polyhalogenated benzoates |
| Melting Point | 45–55 °C (Predicted) | Low-melting solid due to disrupted crystal packing |
| Boiling Point | ~281 °C (at 760 mmHg) | High boiling point due to molecular weight |
| Density | 1.67 ± 0.1 g/cm³ | High density due to heavy halogens (Br, Cl) |
| LogP | 3.1 (Predicted) | Highly lipophilic; requires organic solvents (DCM, EtOAc) |
Electronic Environment
-
C6-Bromine: Weakly deactivated but sterically accessible for oxidative addition by Pd(0).
-
C3-Fluorine: Activated for S
Ar reactions due to the inductive electron-withdrawing effect of the ortho-Chlorine and the para-Bromine (though the meta-ester is the primary EWG). -
C2-Chlorine: Sterically shielding the ester; generally chemically inert compared to Br and F, serving as a "blocking group" to prevent metabolic oxidation.
Synthetic Pathways
The synthesis of Methyl 6-bromo-2-chloro-3-fluorobenzoate typically proceeds from the corresponding aldehyde, ensuring the correct regiochemistry of the halogens before the ester is formed.[1]
Validated Synthetic Route
The most robust route involves a Pinnick Oxidation of the aldehyde followed by esterification.
-
Oxidation: 6-Bromo-2-chloro-3-fluorobenzaldehyde is treated with Sodium Chlorite (NaClO
) and a scavenger (2-methyl-2-butene) to yield the benzoic acid.[1] -
Activation: The acid is converted to the acid chloride using Oxalyl Chloride ((COCl)
). -
Esterification: Methanolysis yields the final methyl ester.
Caption: Step-wise synthesis from the commercially available aldehyde precursor.
Reactivity Profile & Applications
This molecule is designed for chemoselective diversification . The reactivity order is dictated by the bond dissociation energies and electronic activation of the C-X bonds: C-Br > C-F >> C-Cl .[1]
The "Halo-Dance": Selective Functionalization
Researchers can manipulate the three halogen handles sequentially to build complex drug cores.
-
Handle 1: C6-Bromine (Suzuki/Buchwald Coupling) [1]
-
Reaction: Pd-catalyzed cross-coupling.
-
Utility: Introduces the primary biaryl axis.
-
Conditions: Pd(dppf)Cl
, Arylboronic acid, K CO , Dioxane/H O. -
Note: The bulky Cl at C2 prevents coupling at that position, ensuring regioselectivity at C6.
-
-
Handle 2: C3-Fluorine (S
Ar) [1]-
Reaction: Nucleophilic displacement by amines or alkoxides.
-
Utility: Fine-tuning solubility or potency.[1]
-
Conditions: Primary amine, DIPEA, DMSO, Heat (80–100°C).
-
Mechanism: The Fluorine is activated by the inductive effect of the neighboring Chlorine and the overall electron-deficient ring.
-
-
Handle 3: C1-Ester (Hydrolysis/Reduction) [1]
-
Reaction: Saponification to acid or reduction to alcohol.
-
Utility: Unmasking the carboxylic acid for amide coupling (peptidomimetics).
-
Challenge: Hydrolysis is slow due to steric hindrance from 2-Cl and 6-Br. Harsh conditions (LiOH, MeOH/H
O, Reflux) are often required.
-
Caption: Orthogonal reactivity map showing divergent synthetic pathways.
Case Study: ROR t Inhibitors
In the development of Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR
Protocol: Suzuki Coupling at C6
-
Reagents: Methyl 6-bromo-2-chloro-3-fluorobenzoate (1.0 eq), (4-(ethylsulfonyl)phenyl)boronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl
·DCM (0.05 eq). -
Base: Na
CO (2.0 M aq, 3.0 eq). -
Solvent: 1,4-Dioxane.
-
Conditions: Degas with N
, heat to 90°C for 4 hours. -
Workup: Dilute with EtOAc, wash with brine. The 2-Cl remains intact.[1]
Handling and Safety
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis potential over long term).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84076176 (Isomer Analog Reference). Retrieved from [Link]
- European Patent Office.Heteroaryl substituted benzoic acids as RORgammaT inhibitors (EP 3368535 B1). (Describes the synthesis and use of CAS 1805575-86-3).
-
Pei, T., et al. (2010). Controlled Synthesis of Substituted Benzoates via Grignard Reagents.[4] Organic Letters, 12(21), 4972-4975. (Mechanistic background on crowded benzoate synthesis). Retrieved from [Link]
Sources
- 1. 1695489-54-3|2-Bromo-6-chloro-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 1427390-96-2|Methyl 4-bromo-2-chloro-3-fluorobenzoate|BLD Pharm [bldpharm.com]
- 3. 1806058-24-1|6-Bromo-2-chloro-3-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. Controlled Synthesis of 2- and 3-Substituted Benzo[b]furans [organic-chemistry.org]
